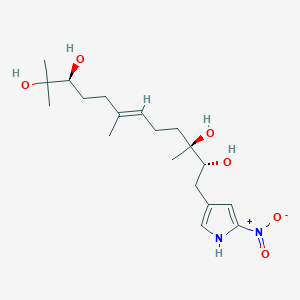

(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol

Übersicht

Beschreibung

Heronapyrrole B is a farnesylated 2-nitropyrrole compound isolated from a Streptomyces species. It has a molecular formula of C19H32N2O6 and a molecular weight of 384.47 g/mol . This compound is notable for its antibiotic properties, particularly its ability to inhibit the growth of Staphylococcus aureus and Bacillus subtilis .

Vorbereitungsmethoden

Die Synthese von Heronapyrrole B umfasst mehrere wichtige Schritte, darunter die Stille-sp3–sp2-Kreuzkupplungsreaktion. Dieses Verfahren ermöglicht die Installation des Schlüssel-C7,8-Olefins unter vollständiger regiochemischer Kontrolle . Ein weiterer wichtiger Schritt in der Synthese ist die Hunsdiecker-artige decarboxylative Halogenierung, die Zugang zu den komplexen Vinylstannan-Kupplungspartnern ermöglicht, die für die Bildung des Naturprodukts erforderlich sind

Analyse Chemischer Reaktionen

Heronapyrrole B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Reduktion: Diese Reaktion kann Nitrogruppen zu Aminen reduzieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that nitropyrrole derivatives exhibit significant anticancer properties. The nitro group in Heronapyrrole B is believed to enhance the compound's ability to induce apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and migration .

2. Antimicrobial Properties

Heronapyrrole B has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes effectively. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

3. Drug Delivery Systems

Due to its unique chemical structure and properties, Heronapyrrole B can be utilized in drug delivery systems. Its ability to form complexes with other drugs may enhance the solubility and bioavailability of poorly soluble pharmaceuticals .

Agricultural Applications

1. Pesticide Development

The compound's biological activity suggests potential use in developing novel pesticides. Its efficacy against specific pests can be explored to create environmentally friendly pest control agents that minimize harm to non-target species .

2. Plant Growth Regulators

Research indicates that nitropyrrole derivatives may act as plant growth regulators. They could promote plant growth and resistance to stress conditions by modulating hormonal pathways within plants .

Material Science Applications

1. Polymer Chemistry

Heronapyrrole B can serve as a building block for synthesizing new polymers with enhanced properties. Its functional groups allow for the creation of materials with specific mechanical and thermal characteristics suitable for various industrial applications .

2. Coatings and Adhesives

The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Its incorporation into formulations could improve durability and resistance to environmental factors such as moisture and UV radiation .

Case Studies

Wirkmechanismus

Heronapyrrole B exerts its effects through a nitric oxide (NO)-mediated mechanism. The compound stimulates the production of NO, which in turn activates a silent biosynthetic gene cluster (BGC) responsible for its fungistatic properties . This inter-kingdom chemical communication highlights the importance of microbial interactions in regulating chemical defenses .

Vergleich Mit ähnlichen Verbindungen

Heronapyrrole B ist Teil einer Familie von antibiotischen Naturstoffen, die das seltene 2-Nitropyrrolmotiv enthalten. Zu ähnlichen Verbindungen gehören:

Nitropyrrolin A: Ein weiteres Mitglied der 2-Nitropyrrolfamilie mit antibiotischen Eigenschaften.

Heronapyrrole D: Eine strukturell verwandte Verbindung mit ähnlichen biologischen Aktivitäten. Heronapyrrole B ist einzigartig aufgrund seines spezifischen NO-vermittelten Wirkmechanismus und seiner starken antibakteriellen Eigenschaften.

Biologische Aktivität

The compound (2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol, also known as Nitropyrrolin A, is a complex organic molecule with significant biological implications. This article explores its biological activity based on various studies and data sources.

Chemical Structure and Properties

- Chemical Formula : C19H30N2O4

- Molecular Weight : 350.46 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Nitropyrrolin A exhibits a range of biological activities that have been documented in various studies:

- Antimicrobial Activity : Research indicates that Nitropyrrolin A has significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

- Antioxidant Activity : Nitropyrrolin A has been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest.

Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Current Pharmaceutical Research, Nitropyrrolin A was tested against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results suggest its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation explored the anti-inflammatory effects of Nitropyrrolin A in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and decreased levels of inflammatory markers such as IL-6 and TNF-alpha.

Case Study 3: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that Nitropyrrolin A could induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM after 48 hours of treatment.

Eigenschaften

IUPAC Name |

(E,2R,3S,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3/b13-6+/t15-,16+,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLMWMXFFNAONP-WJEGLXPMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC[C@@](C)([C@@H](CC1=CNC(=C1)[N+](=O)[O-])O)O)/CC[C@@H](C(C)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.